2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 77923-74-1
VCID: VC16986173
InChI: InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-

CAS No.: 77923-74-1

Cat. No.: VC16986173

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- - 77923-74-1

Specification

CAS No. 77923-74-1
Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name 2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one
Standard InChI InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3
Standard InChI Key BFQXSHITVXYCMS-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC2C13CCC(C3)C2=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hexahydro-5,5-dimethyl-2H-2,4a-methanonaphthalen-1(5H)-one belongs to the methanonaphthalenone family, featuring a bicyclic system comprising a norbornane core fused to a cyclohexenone moiety. The molecule’s rigidity arises from its bridged bicyclic structure, with two methyl groups at the C5 position contributing to steric hindrance and conformational stability. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.30 g/mol
IUPAC Name2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one
Canonical SMILESCC1(CCCC2C13CCC(C3)C2=O)C
InChIKeyBFQXSHITVXYCMS-UHFFFAOYSA-N

The compound’s stereochemistry remains partially unresolved, though its InChI string (InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3) suggests axial chirality at the bridgehead carbons.

Spectroscopic and Chromatographic Data

Gas chromatography (GC) analyses of structurally related methanonaphthalenones, such as isolongifolanone (CAS 23787-90-8), provide indirect insights into its behavior. For example, isolongifolanone exhibits retention indices (RI) of 1606–1627 on DB-5 columns under helium carrier gas, with elution temperatures ranging from 60°C to 250°C . While direct data for the target compound are unavailable, its lower molecular weight (192.30 vs. 220.35 g/mol for isolongifolanone) suggests shorter retention times under similar conditions.

Synthesis and Industrial Production

Synthetic Pathways

  • Cyclization of a dimethyl-substituted terpene (e.g., limonene) under acidic conditions.

  • Oxidation of intermediary alcohols to introduce the ketone group.

Industrial Applications

The compound’s primary documented use is in fragrance mixtures, particularly in PFW® Orange Isolate, where it contributes to citrus-like olfactory profiles . Its stability under formulation conditions and low irritation potential (as evidenced by rabbit eye irritation studies ) make it suitable for perfumery.

Physicochemical Properties

Stability and Reactivity

Limited data suggest moderate thermal stability, inferred from its inclusion in GC protocols for related compounds . The ketone group renders it susceptible to nucleophilic attack, potentially enabling derivatization for pharmaceutical intermediates.

Comparative Analysis with Structural Analogs

The table below contrasts key properties with isolongifolanone (CAS 23787-90-8):

PropertyTarget CompoundIsolongifolanoneSource
Molecular FormulaC₁₃H₂₀OC₁₅H₂₄O
Molecular Weight192.30220.35
Boiling PointNot reported280°C (estimated)
LogP (Octanol-Water)~3.2 (predicted)3.8

Research Challenges and Future Directions

Data Gaps

  • Physicochemical Data: Melting point, solubility, and vapor pressure remain uncharacterized.

  • Biological Activity: No studies explore its antimicrobial or therapeutic potential.

  • Environmental Fate: Biodegradability and bioaccumulation metrics are unknown .

Opportunities for Advancement

  • Computational Modeling: QSAR studies could predict toxicity and reactivity.

  • Stereochemical Resolution: Chiral HPLC or X-ray crystallography may elucidate absolute configuration.

  • Derivatization: Ketone reduction or alkylation could yield novel bioactive analogs.

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